Methyl Green zinc chloride salt

Descripción general

Descripción

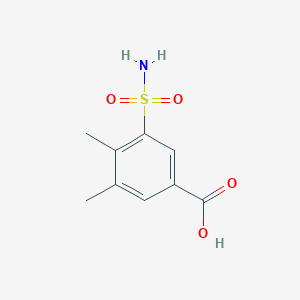

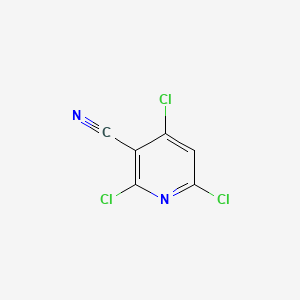

Methyl Green, Zinc chloride salt (chemical formula: C27H35Cl4N3Zn) is the zinc chloride salt form of Methyl green . Methyl green is a cationic or positive charged stain. It binds selectively to the AT-rich regions of native DNA and is mainly used for the DNA and RNA staining in the cell nuclei .

Synthesis Analysis

Methyl Green is a synthetic, triphenylmethane-type cationic dye related to ethyl green . It possesses aniline rings with different degrees of methylation . The dye binds specifically to the A-T rich regions of the major groove of DNA with the help of two positive charges .Molecular Structure Analysis

The linear formula of Methyl Green zinc chloride salt is C27H35BrClN3 · ZnCl2 . It has a molecular weight of 653.24 .Chemical Reactions Analysis

At a very high pH, methyl green forms an alkaline solution and gets converted to a colorless carbinol base .Physical And Chemical Properties Analysis

Methyl Green zinc chloride salt is a powder with a dye content of approximately 83% . It has a melting point of over 300 °C . It is soluble in water at a concentration of 1 mg/mL . The maximum absorbance (εmax) is greater than 11100.00 at 417-425 nm in water at 0.005 g/L .Aplicaciones Científicas De Investigación

Histological Staining

Methyl Green is widely used as a DNA stain in histology. It binds to DNA and can be used to differentiate between nuclei in various tissue samples. The staining provides a clear contrast that is essential for identifying cellular structures under a microscope .

Apoptosis Examination

In research focused on cell death, Methyl Green is utilized to examine apoptosis in tissue samples. Its ability to stain DNA selectively makes it a valuable tool for identifying apoptotic cells, which are crucial for understanding disease mechanisms .

Enzyme Histochemistry

As a nuclear counterstain, Methyl Green is used in enzyme histochemistry. It contrasts well with the colors produced by enzymatic reactions, allowing for the clear visualization of enzyme presence and activity within tissues .

Immunostaining

In immunostaining procedures, Methyl Green serves as a counterstain to label cell nuclei. This application is particularly useful when combined with antibodies that target specific proteins, as it helps to provide a visual context for protein localization .

In Situ Hybridization

Methyl Green is employed in in situ hybridization techniques to stain nuclei. This allows researchers to visualize the spatial distribution of nucleic acids within cells, aiding in the study of gene expression patterns .

Acid-Polyacrylamide Gel Electrophoresis

The compound is also used as a tracking dye in acid-polyacrylamide gel electrophoresis. This application is important for separating proteins or peptides, such as gliadins, based on their isoelectric points .

Nuclear Staining for Embryo Labeling

In developmental biology, Methyl Green is used for nuclear staining to label embryos. This assists in the study of embryonic development and cell lineage tracing .

Diagnostic Assay Manufacturing

Methyl Green zinc chloride salt is incorporated into the manufacturing of diagnostic assays. Its staining properties are leveraged to create assays that can accurately identify and quantify biological markers in clinical samples .

Mecanismo De Acción

Target of Action

Methyl Green Zinc Chloride Salt is primarily used as a DNA stain in histochemistry . It binds specifically to the A-T rich regions of the major groove of DNA . At low concentrations, it binds selectively to AT-rich regions of native DNA .

Mode of Action

The compound interacts with its targets (A-T rich regions of DNA) through the help of two positive charges . This interaction results in the staining of the DNA, which allows for its detection and analysis in various applications.

Pharmacokinetics

It is soluble in water , which may influence its bioavailability and distribution.

Result of Action

The primary result of the action of Methyl Green Zinc Chloride Salt is the staining of DNA, particularly in A-T rich regions . This allows for the visualization and analysis of DNA in various applications, including diagnostic assays, manufacturing, hematology, and histology .

Action Environment

The action of Methyl Green Zinc Chloride Salt can be influenced by environmental factors such as pH. At a very high pH, methyl green forms an alkaline solution and gets converted to a colorless carbinol base . This suggests that the efficacy and stability of the compound can be affected by the pH of the environment.

Safety and Hazards

Methyl Green zinc chloride salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

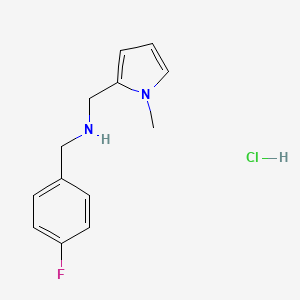

dichlorozinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3.BrH.3ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKSQWOQZFIQKW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].Cl[Zn]Cl.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35BrCl3N3Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Green zinc chloride salt | |

CAS RN |

7114-03-6 | |

| Record name | Methyl green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7114-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-N,N-dimethylanilinium bromide chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)

![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)